Ethyl 2-(3-fluoro-4-nitrophenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVAUOQFVWSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Importance of Fluoronitroaryl Acetates in Modern Organic Chemistry
Fluoronitroaryl acetates, the chemical class to which Ethyl 2-(3-fluoro-4-nitrophenyl)acetate belongs, are of significant strategic importance in contemporary organic synthesis and medicinal chemistry. The presence of both a fluorine atom and a nitro group on the aromatic ring imparts unique chemical reactivity and physical properties to these molecules.
The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the phenyl ring, influencing the acidity of adjacent protons and the reactivity of the entire molecule. This can lead to enhanced biological activity and improved pharmacokinetic properties in drug candidates. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a chemical handle for further molecular elaboration. This versatility makes fluoronitroaryl acetates key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.
The strategic placement of the fluoro and nitro groups on the aryl ring, as seen in this compound and its isomers, allows for regioselective transformations, which are crucial in the construction of complex target molecules. For instance, related compounds are utilized as precursors in the development of potential anti-cancer, antibacterial, and antifungal agents. smolecule.com The nitro group in these compounds can undergo bioreduction in cellular environments to form reactive species that may exhibit cytotoxic effects against cancer cells. smolecule.com
Overview of Key Research Directions for Ethyl 2 3 Fluoro 4 Nitrophenyl Acetate and Structural Analogs
Established Synthetic Routes to this compound
The direct synthesis of this compound can be efficiently achieved through two principal routes: the formation of the aryl-acetate bond via nucleophilic aromatic substitution or the esterification of 2-(3-fluoro-4-nitrophenyl)acetic acid.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Acetate Formation
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for constructing the core structure of this compound. This approach typically involves the reaction of a suitably activated fluoronitrobenzene derivative with a nucleophile that provides the acetate moiety. The aromatic ring is sufficiently activated towards nucleophilic attack by the strong electron-withdrawing nitro group.
A common strategy involves the reaction of 1,2-difluoro-4-nitrobenzene or 1-fluoro-2-chloro-5-nitrobenzene with the enolate of ethyl acetate. The fluorine atom positioned ortho to the nitro group is highly activated and susceptible to displacement by the nucleophile. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a strong base to generate the ethyl acetate enolate.
Key reaction parameters for a representative SNAr synthesis are detailed in the table below:
| Parameter | Condition | Purpose |
| Aryl Substrate | 1,2-difluoro-4-nitrobenzene | Provides the fluoronitrophenyl ring. |
| Nucleophile | Ethyl acetate | Source of the ethyl acetate moiety. |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide | Deprotonates ethyl acetate to form the nucleophilic enolate. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate the SNAr reaction. |
| Temperature | Typically ranges from room temperature to moderate heating. | To control the reaction rate and minimize side products. |
This method offers a direct route to the target ester, leveraging the reactivity of activated aromatic systems.
Esterification of Substituted Phenylacetic Acid Precursors
An alternative and widely used route is the esterification of the corresponding carboxylic acid, 2-(3-fluoro-4-nitrophenyl)acetic acid. This two-step approach first involves the synthesis of the phenylacetic acid precursor, followed by its conversion to the ethyl ester.
The esterification is most commonly achieved through the Fischer esterification method. organic-chemistry.org This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.com The reaction is an equilibrium process, and to drive it towards the product, ethanol is often used as the solvent to ensure it is in large excess. youtube.com
A typical Fischer esterification procedure is outlined below:
| Reagent/Condition | Role |
| Carboxylic Acid | 2-(3-fluoro-4-nitrophenyl)acetic acid |
| Alcohol | Ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) |
| Temperature | Reflux |
This method is reliable and benefits from the commercial availability or straightforward synthesis of the 2-(3-fluoro-4-nitrophenyl)acetic acid precursor.
Synthesis of Related Fluoronitrophenyl Ester Analogs
The synthesis of analogs of this compound often employs versatile chemical strategies that allow for the introduction of various substituents on the aromatic ring and the ester group. Malonate chemistry and the functionalization of fluoronitrobenzene derivatives are two key approaches.
Approaches via Malonate Chemistry for Substituted Aryl Esters
Malonic ester synthesis provides a flexible and powerful route to substituted phenylacetic acids and their esters. wikipedia.orgmasterorganicchemistry.com This method begins with a malonic ester, typically diethyl malonate, which has a highly acidic α-carbon. organic-chemistry.org
The general synthetic sequence involves:
Deprotonation: A base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a stabilized enolate. masterorganicchemistry.com
Arylation: The enolate acts as a nucleophile in an SNAr reaction with an activated aryl halide, such as 1,2-difluoro-4-nitrobenzene. The fluorine atom para to the nitro group in 2,4,5-trifluoronitrobenzene, for instance, exhibits high reactivity towards substitution by the diethyl malonate enolate.
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the desired substituted phenylacetic acid. wikipedia.org
Esterification: The final step is the esterification of the phenylacetic acid derivative, as described in section 2.1.2.
This pathway is highly adaptable for creating a library of analogs, as various substituted aryl halides and different malonic esters can be employed. nih.gov A significant advantage of this approach is that it avoids the need to handle toxic reagents like cyanides. nih.gov
Functionalization of Fluoronitrobenzene Derivatives
The synthesis of diverse fluoronitrophenyl ester analogs can also be achieved by starting with functionalized fluoronitrobenzene derivatives. researchgate.net These precursors can be prepared through various aromatic chemistry reactions, including nitration, halogenation, and halogen exchange fluorination. researchgate.net
For example, difluoronitrobenzenes can be prepared and subsequently undergo regioselective nucleophilic substitution with different nucleophiles to introduce a variety of functional groups. researchgate.net Similarly, polychloronitrobenzenes can be converted to fluoronitrobenzenes via halogen exchange by heating with an alkali metal fluoride (B91410) in a solvent like sulpholane. google.com Once the desired substituted fluoronitrobenzene is obtained, it can be used in SNAr reactions with enolates derived from esters or malonates as described previously. This approach allows for the synthesis of a wide range of analogs with different substitution patterns on the aromatic ring. nbinno.com
Optimization of Reaction Conditions and Process Chemistry
Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability and safety of the synthesis of this compound and its analogs. jetir.orgresearchgate.net Key parameters that are often optimized include temperature, catalyst choice and loading, solvent, and reactant stoichiometry. mdpi.com
Key Optimization Parameters and Their Effects:
| Parameter | Considerations for Optimization |
| Temperature | In SNAr reactions, temperature control is vital to manage reaction rate and prevent side reactions. For esterification, reflux temperatures are common, but optimization can reduce energy consumption and degradation of sensitive substrates. google.com |
| Catalyst | For esterification, the type and concentration of the acid catalyst (e.g., H₂SO₄, HCl, solid acid catalysts) can significantly impact reaction time and yield. organic-chemistry.org In SNAr, phase-transfer catalysts can be employed to enhance the reaction rate and efficiency, especially in biphasic systems. researchgate.net |
| Solvent | The choice of solvent is critical for both SNAr (polar aprotic solvents like DMF, DMSO) and esterification reactions. In some cases, solvent-free conditions can be developed, offering a greener and more efficient process. jetir.org |
| Reactant Ratio | The molar ratio of reactants can influence conversion rates. In esterification, using an excess of the alcohol can shift the equilibrium to favor product formation. researchgate.net In malonate synthesis, using an excess of the malonic ester can help prevent dialkylation. organic-chemistry.org |
| Work-up and Purification | Optimization of the work-up procedure, including quenching, extraction, and crystallization or distillation, is essential for isolating a high-purity product. google.com |
By systematically studying these parameters, a robust and efficient process can be developed for the reliable production of this compound.
Chemical Reactivity and Transformations of Ethyl 2 3 Fluoro 4 Nitrophenyl Acetate
Reduction of the Nitro Group to Amino Functionality
The conversion of the aromatic nitro group to an amine is one of the most fundamental and widely utilized transformations for this class of compounds. This reduction can be achieved through various methods, including catalytic hydrogenation and chemoselective chemical reduction, which are chosen based on the desired selectivity and compatibility with other functional groups in the molecule.
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst and a source of hydrogen. While specific studies detailing the hydrogenation of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate are not prevalent, the reaction is expected to proceed under standard conditions used for similar substrates. researchgate.net
The reaction generally employs catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen gas atmosphere. researchgate.net The choice of catalyst can be crucial; for instance, hydrogenation of some 2-(2-nitrobenzyl)-substituted β-keto esters using 5% Pt/C was found to be much cleaner than with 5% Pd/C, which produced complex product mixtures. researchgate.net The process is often carried out in solvents like ethanol (B145695), ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF). A kinetic analysis of the hydrogenation of a related compound, N-4-nitrophenyl nicotinamide, using a Pd-based catalyst revealed that the reaction can proceed through a condensation mechanism involving an azo dimer intermediate that is rapidly consumed to form the final amine product. rsc.org
A generalized scheme for this transformation is as follows:
Substrate: this compound
Reagents: H₂ gas
Catalyst: Pd/C or Pt/C
Product: Ethyl 2-(4-amino-3-fluorophenyl)acetate
Recent advancements have also explored the use of biocatalysts, such as hydrogenase enzymes immobilized on carbon supports, to facilitate the hydrogenation of nitro compounds under mild, aqueous conditions using H₂ at atmospheric pressure. nih.gov
In molecules containing multiple reducible functional groups, such as the ester moiety in this compound, chemoselectivity is paramount. Methods that selectively reduce the nitro group without affecting the ethyl acetate side chain are highly valuable.
One effective protocol involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with an iron(II) chloride (FeCl₂) catalyst. This system has demonstrated high chemoselectivity for the reduction of nitroarenes bearing ester groups, providing the desired amino compounds in excellent yields (up to 96%). The reaction is typically performed in a solvent like THF at room temperature. This method is practical and avoids the need for high-pressure hydrogenation equipment.
Another approach utilizes an iron(III) catalyst with a silane (B1218182) reducing agent, which is also chemoselective for nitro group reduction in the presence of functionalities like esters, ketones, and amides. Borane in THF (BH₃-THF) has also been reported for the chemoselective reduction of certain aromatic nitro compounds, particularly those with an ortho-hydroxyl group, though the ester group in other substrates was noted to be unaffected by this reagent.
Table 1: Comparison of Chemoselective Nitro Reduction Methods
| Method | Reductant/Catalyst | Solvent | Typical Conditions | Selectivity |
|---|---|---|---|---|
| Iron-Promoted Borohydride Reduction | NaBH₄ / FeCl₂ | THF | Room Temperature | High selectivity for nitro group over ester |
| Iron-Catalyzed Silane Reduction | Phenylsilane / Fe(acac)₃ | Ethanol | Room Temperature | High selectivity for nitro group over various functionalities |
| Borane Reduction | BH₃-THF | THF | Room Temperature | Selective for nitro group; ester functionality is tolerated |
Nucleophilic Substitutions on the Aryl Moiety
The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This electronic feature activates the ring toward nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. libretexts.org
The fluorine atom is positioned para to the powerful nitro activating group, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. libretexts.org Fluorine is an excellent leaving group in SNAr reactions. Therefore, this compound is expected to react readily with a variety of nucleophiles, resulting in the displacement of the fluoride (B91410) ion. nih.gov
Common nucleophiles for this type of reaction include amines (e.g., piperidine, morpholine), alkoxides (e.g., sodium methoxide), and thiols. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the reaction. libretexts.org
A generalized reaction scheme is as follows:
Substrate: this compound
Reagent: Nucleophile (e.g., R₂NH, RO⁻, RS⁻)
Product: Ethyl 2-(3-(nucleophile)-4-nitrophenyl)acetate
While the nitro group is primarily an activating group, it can also function as a leaving group in SNAr reactions, although this is generally less common than the displacement of a halide. nih.gov The displacement of a nitro group often requires more forcing conditions or a highly activated substrate. In some cases, sequential SNAr reactions can occur where a halide is first displaced by one nucleophile, followed by the displacement of the nitro group by a second nucleophile. nih.gov For this compound, the substitution of the fluorine atom is the significantly more favorable pathway.
Transformations of the Ethyl Acetate Side Chain
The ethyl acetate group is a classic ester functionality that can undergo several characteristic transformations, most notably hydrolysis.
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, by base (saponification). The reactivity of esters toward nucleophilic attack is well-documented, with the reaction proceeding through a nucleophilic acyl substitution mechanism. semanticscholar.org
In a base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding a carboxylic acid. The carboxylic acid is subsequently deprotonated under the basic conditions to form the carboxylate salt.
While specific kinetic data for the hydrolysis of this compound is not available, extensive studies on the analogous compound p-nitrophenyl acetate (PNPA) provide a reliable model for its expected behavior. semanticscholar.orgresearchgate.net The hydrolysis of PNPA is a well-understood process where the p-nitrophenoxide ion serves as the leaving group. semanticscholar.orgmdpi.com Similarly, the base-catalyzed hydrolysis of this compound would yield 2-(3-fluoro-4-nitrophenyl)acetic acid (as its carboxylate salt) and ethanol.
Table 2: Generalized Transformations of this compound
| Section | Transformation | Reagents/Conditions | Product |
|---|---|---|---|
| 3.1.1 | Catalytic Hydrogenation | H₂, Pd/C | Ethyl 2-(4-amino-3-fluorophenyl)acetate |
| 3.1.2 | Chemoselective Reduction | NaBH₄, FeCl₂ | Ethyl 2-(4-amino-3-fluorophenyl)acetate |
| 3.2.1 | Nucleophilic Substitution | R₂NH (Amine) | Ethyl 2-(3-(dialkylamino)-4-nitrophenyl)acetate |
| 3.3 | Base-Catalyzed Hydrolysis | NaOH, H₂O/EtOH | 2-(3-fluoro-4-nitrophenyl)acetate salt |
Ester Hydrolysis and Carboxylic Acid Derivatization
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-(3-fluoro-4-nitrophenyl)acetic acid. This transformation is a fundamental reaction for esters.
Basic hydrolysis, also known as saponification, is typically an irreversible process that goes to completion. It involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated in the basic media to yield the carboxylate salt.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. The reaction is typically carried out by heating the ester in the presence of a strong acid and an excess of water.
The resulting 2-(3-fluoro-4-nitrophenyl)acetic acid is itself a useful synthetic precursor. For instance, analogous to other 2-nitrophenylacetic acids, it can be a key component in the synthesis of various heterocyclic compounds. Following the reduction of the nitro group to an aniline (B41778), the resulting amino acid can undergo intramolecular cyclization to form lactams. wikipedia.org Partial reduction of the nitro group can lead to hydroxylamines, which can also cyclize to form hydroxamic acids. wikipedia.org A patent describing the synthesis of a related compound, 2,5-difluoro-4-nitrophenylacetic acid, utilizes hydrolysis of the corresponding ester by heating with an aqueous acid. google.com
Table 1: General Conditions for Ester Hydrolysis
| Hydrolysis Type | Reagents | Conditions | Products |
|---|---|---|---|
| Basic (Saponification) | Aqueous NaOH or KOH | Heating | Carboxylate Salt + Ethanol |
Alpha-Carbon Functionalization (e.g., Alkylation)
The methylene (B1212753) (CH₂) group situated between the phenyl ring and the ester carbonyl group, known as the alpha-carbon, possesses acidic protons. This acidity is enhanced by the electron-withdrawing nature of both the adjacent ester group and the 3-fluoro-4-nitrophenyl ring. nih.gov The presence of strong electron-withdrawing groups on the aromatic ring makes such arylacetate esters suitable pronucleophiles for catalytic reactions. nih.gov
Deprotonation of the alpha-carbon with a suitable base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably alkylation. libretexts.org The reaction typically proceeds via an SN2 mechanism, where the enolate attacks an electrophilic alkyl halide, displacing the halide leaving group. libretexts.org
The choice of base is crucial for successful alkylation. While highly acidic compounds like diethyl malonate (pKa ≈ 13) can be deprotonated by alkoxides such as sodium ethoxide, less acidic mono-esters often require stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) to ensure complete enolate formation. libretexts.orgmnstate.edu Given the enhanced acidity of this compound due to the activated aromatic ring, bases like sodium ethoxide may be sufficient. nih.gov
The alkylating agents (R-X) are typically restricted to those that are efficient in SN2 reactions. libretexts.org Therefore, methyl, primary, allylic, or benzylic halides are ideal substrates. Secondary halides often give poor yields, while tertiary halides are unsuitable as they favor elimination reactions. libretexts.org
Table 2: General Scheme for Alpha-Alkylation
| Step | Reagents & Conditions | Intermediate/Product | Mechanism |
|---|---|---|---|
| 1. Enolate Formation | Strong Base (e.g., NaOEt, LDA) in a suitable solvent (e.g., Ethanol, THF) | Enolate Anion | Acid-Base Reaction |
| 2. Alkylation | Alkyl Halide (R-X, where R is methyl, 1°, allylic, or benzylic) | Alpha-alkylated ester | SN2 Reaction |
Other Characteristic Reactions of Fluoronitrophenyl Systems
Beyond the reactions of the acetate moiety, the fluoronitrophenyl ring exhibits its own characteristic reactivity, primarily involving nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring is strongly activated towards nucleophilic aromatic substitution. This is because the powerful electron-withdrawing nitro group is located in the para position relative to the fluorine. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of the SNAr reaction. nih.gov Consequently, the fluorine atom can be readily displaced by a variety of nucleophiles. Research on the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene shows that the fluorine atom can be substituted by oxygen (e.g., from alcohols, phenols), sulfur (e.g., from thiophenols), and nitrogen (e.g., from dialkylamines) nucleophiles. nih.govbeilstein-journals.org Typical reaction conditions involve heating with the nucleophile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF, or using sodium hydride or potassium hydroxide with alcohol nucleophiles. nih.govbeilstein-journals.org
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, providing a pathway to aniline derivatives. This transformation is fundamental in organic synthesis as amines are versatile functional groups. jsynthchem.com A wide range of reducing agents can accomplish this conversion, with catalytic hydrogenation being a common industrial method. unimi.it
Common laboratory-scale reagents include:
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com For substrates containing aromatic halogens, Raney Nickel is often preferred to minimize the risk of hydrodehalogenation. commonorganicchemistry.com
Metals in Acidic Media: Reagents like iron (Fe) in acetic acid, zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂) are effective and mild options for reducing nitro groups in the presence of other reducible functionalities. google.comcommonorganicchemistry.com A patent demonstrates the reduction of 2,5-difluoro-4-nitrophenylacetic acid to the corresponding amine using iron powder in a mixture of acetic acid and water. google.com
This reduction transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and subsequent reactivity of the aromatic ring.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(3-fluoro-4-nitrophenyl)acetic acid |
| Sodium ethoxide |
| Lithium diisopropylamide (LDA) |
| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |
| 2,5-difluoro-4-nitrophenylacetic acid |
| Palladium on carbon (Pd/C) |
| Raney Nickel |
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 3 Fluoro 4 Nitrophenyl Acetate
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (molecular formula: C₁₀H₁₀FNO₄), HRMS would be employed to determine its exact mass. This experimental value would then be compared to the theoretically calculated mass. A close correlation between the experimental and theoretical masses (typically within a few parts per million, ppm) would serve as strong evidence for the compound's identity.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |
| C₁₀H₁₀FNO₄ | [M+H]⁺ | 228.0667 |
| C₁₀H₁₀FNO₄ | [M+Na]⁺ | 250.0486 |
| C₁₀H₁₀FNO₄ | [M+K]⁺ | 266.0225 |
| C₁₀H₁₀FNO₄ | [M-H]⁻ | 226.0521 |
Note: This table represents calculated theoretical values. No experimental HRMS data for this compound was found.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for analyzing it within complex mixtures. The liquid chromatography component would separate the target compound from any impurities or other components, and the mass spectrometer would then provide mass information for each separated peak, confirming the identity of the main compound and potentially identifying any impurities.
A typical LC-MS analysis would provide the retention time of the compound and its mass-to-charge ratio (m/z), which would correspond to one of the ion species listed in the HRMS section. The purity of the sample would be estimated by comparing the peak area of the target compound to the total area of all detected peaks.
Advanced Chromatographic Methodologies for Separation and Quantification
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. A validated HPLC method for this compound would be essential for quality control and research purposes. Method development would involve a systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-separated from any potential impurities.
Table 2: Illustrative Parameters for HPLC Method Development
| Parameter | Typical Conditions to be Optimized |
| Stationary Phase (Column) | C18, C8, Phenyl-Hexyl, etc. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with potential additives like formic acid or ammonium (B1175870) acetate (B1210297). |
| Flow Rate | 0.5 - 2.0 mL/min |
| Column Temperature | Ambient to elevated temperatures (e.g., 30-50 °C) |
| Detection Wavelength (UV) | Determined by the UV absorbance maxima of the compound. |
| Injection Volume | 1 - 20 µL |
Note: This table outlines general parameters for HPLC method development. A specific, validated method for this compound is not publicly available.
Ultra-Performance Liquid Chromatography is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. UPLC applications for this compound would be particularly beneficial for high-throughput screening or for the analysis of complex samples where high resolution is paramount. The principles of method development for UPLC are similar to those for HPLC, but with adjustments to flow rates and gradient times to take full advantage of the technology's capabilities.
Computational Chemistry and Theoretical Studies of Ethyl 2 3 Fluoro 4 Nitrophenyl Acetate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a good balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the C-C and C-O single bonds of the ethyl acetate (B1210297) group), a conformational analysis is crucial. This involves systematically rotating these bonds and performing geometry optimization for each starting conformation to identify the global minimum energy structure as well as other low-energy conformers. The results of such an analysis would typically be presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-F | Value | ||
| C-NO2 | Value | ||
| C=O | Value | ||
| O-C-C | Value |
Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis
Once the optimized geometry is obtained, the electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro and fluoro groups are expected to influence the energies and distributions of these orbitals significantly.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is for illustrative purposes only, as specific data is not available.)
| Property | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and positive potential around the hydrogen atoms.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformational space at a given temperature. For this compound, an MD simulation would provide information on the flexibility of the ethyl acetate side chain and the rotational freedom of the nitro group, offering a more complete picture of its conformational landscape than static calculations alone.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations can be used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). The calculated chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals. Similarly, calculated vibrational frequencies, though often systematically overestimated, can be scaled to provide a reliable prediction of the experimental IR and Raman spectra, aiding in the identification of characteristic functional group vibrations.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)
| Spectroscopic Parameter | Calculated Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | Value |
| ¹³C NMR Chemical Shift (ppm) | Value |
| ¹⁹F NMR Chemical Shift (ppm) | Value |
| C=O Vibrational Frequency (cm⁻¹) | Value |
| NO₂ Symmetric Stretch (cm⁻¹) | Value |
Structure-Activity Relationship (SAR) Studies through Computational Docking
Extensive literature searches did not yield any specific computational docking or structure-activity relationship (SAR) studies focused solely on this compound. While computational methodologies are widely used to predict the interaction of small molecules with biological targets and to elucidate SAR, no publicly available research articles, at the time of this writing, have applied these techniques directly to this compound.
Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. These studies are instrumental in drug discovery and development for identifying potential drug candidates and optimizing their chemical structures for better efficacy and selectivity.
Structure-activity relationship studies are a critical component of medicinal chemistry that correlate the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for its effects.
The absence of such studies for this compound means that there is currently no published data detailing its binding modes with specific protein targets or a systematic analysis of how its structural features—the ethyl acetate group, the fluoro, and the nitro substitutions on the phenyl ring—contribute to a specific biological activity.
Therefore, no data tables or detailed research findings on the computational docking and SAR of this compound can be provided. Further research would be required to generate the data necessary for such an analysis.
Applications of Ethyl 2 3 Fluoro 4 Nitrophenyl Acetate As a Versatile Synthetic Intermediate
Building Block for Complex Fluorinated Organic Compounds
The compound's utility stems from the reactivity of its core components:
The Nitro Group: This electron-withdrawing group can be readily reduced to an amine. This resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, including diazotization followed by Sandmeyer reactions, amide bond formation, or serve as a nucleophile in the construction of heterocyclic rings.
The Phenylacetate (B1230308) Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in coupling reactions. The α-carbon (the carbon atom adjacent to the ester and the phenyl ring) can be functionalized, for instance, through reactions with electrophiles to build more complex carbon skeletons. researchgate.net
The Fluoro Substituent: The fluorine atom itself is generally stable but influences the reactivity of the adjacent positions on the aromatic ring, guiding further substitutions.
This combination of reactive sites allows chemists to use Ethyl 2-(3-fluoro-4-nitrophenyl)acetate as a foundational scaffold, systematically adding complexity to generate advanced, highly functionalized fluorinated compounds.
Precursor in the Synthesis of Pharmaceutical Leads and Drug Candidates
The structural features of this compound make it an ideal precursor for the synthesis of various biologically active molecules and pharmaceutical scaffolds.
While not a direct precursor to the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen itself due to a different substitution pattern, this compound is a crucial starting material for creating structurally related analogs. chemicalbook.com These analogs are often developed to enhance potency, reduce side effects, or target different biological pathways. researchgate.net
For example, in the development of new drug candidates for Alzheimer's disease, researchers have synthesized Flurbiprofen analogs designed to selectively inhibit beta-amyloid (Aβ42) secretion without the gastrointestinal toxicity associated with cyclooxygenase (COX) inhibition. researchgate.net A closely related starting material, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate, is employed in a multi-step synthesis where the nitro group is first reduced to an amine. researchgate.net This amine is then converted into a diazonium salt and subsequently used in a palladium-catalyzed Suzuki coupling reaction with various aryl boronic acids. This key step constructs the biphenyl (B1667301) core structure characteristic of Flurbiprofen and its analogs, demonstrating the compound's role as a precursor to complex biaryl systems. researchgate.net
| Starting Material Derivative | Key Transformation Steps | Target Compound Class | Therapeutic Target (Example) |
| Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate | 1. Nitro group reduction2. Diazotization3. Suzuki coupling | Flurbiprofen Analogs | Beta-amyloid (Aβ42) Secretion |
The search for new anti-tubercular agents is a global health priority, driven by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. epa.gov While a direct synthesis of a specific clinical anti-tubercular drug from this compound is not prominently documented, its structural motifs are highly relevant in this field. The fluoronitrophenyl group is a feature found in various heterocyclic scaffolds investigated for anti-tubercular activity. mdpi.com
The nitroaromatic scaffold itself is of significant interest. Several anti-tuberculosis drug candidates contain a nitro group, which is believed to be activated via bioreduction within the mycobacterial cell to form reactive nitrogen species that are toxic to the bacterium. smolecule.com Therefore, this compound serves as a valuable precursor for synthesizing novel compounds that incorporate this key pharmacophore, enabling the exploration of new structure-activity relationships in the fight against tuberculosis. nih.gov
The reactivity of this compound makes it a precursor for a variety of core structures, or scaffolds, that are fundamental in medicinal chemistry. nih.govbldpharm.com The ortho-positioning of the fluoro and nitro groups, combined with the phenylacetate side chain, facilitates the synthesis of fused heterocyclic systems.
For instance, reduction of the nitro group to an amine creates an ortho-fluoroaniline derivative. This intermediate can undergo intramolecular cyclization reactions, potentially involving the side-chain ester, to form benzofuranones or other nitrogen-containing heterocycles. researchgate.net These scaffolds are considered "privileged structures" because they are known to bind to multiple biological targets and are frequently found in approved drugs and clinical candidates. mdpi.com The ability to generate such diverse and biologically relevant scaffolds underscores the compound's importance in drug discovery programs.
Utility in the Production of Specialty Chemicals and Functional Materials
Beyond pharmaceuticals, the unique electronic properties conferred by the fluoro and nitro substituents make this compound a useful intermediate in the synthesis of specialty chemicals and functional materials. smolecule.com
Agrochemicals: Similar fluorinated and nitrated aromatic compounds are used as intermediates in the production of pesticides and herbicides. The specific substitution pattern can be tailored to achieve desired biological activity and environmental persistence. smolecule.com
Functional Materials: The electron-withdrawing nature of the fluoro and nitro groups makes the aromatic ring electron-deficient. This property is desirable in the synthesis of materials with specific optical or electronic properties, such as specialty dyes, liquid crystals, or components for organic electronics.
Strategic Importance in Multi-Step Convergent Synthetic Strategies
This compound and its derivatives are particularly valuable in convergent synthesis, an approach that involves preparing complex molecules by joining smaller, pre-synthesized fragments. nih.gov This strategy is often more efficient than a linear synthesis, where a single starting material is modified step-by-step.
The synthesis of Flurbiprofen analogs for Alzheimer's research serves as an excellent example. researchgate.net In this strategy, the complex core containing the 3-fluorophenylacetate moiety is constructed from its nitro precursor (Fragment A). Separately, a diverse collection of aryl boronic acids is prepared or purchased (Fragment B). In a late-stage key step, these fragments are joined via a Suzuki coupling reaction. This convergent approach allows for the rapid generation of a library of different analogs by simply varying Fragment B, which is highly efficient for exploring structure-activity relationships and optimizing lead compounds. researchgate.net
| Synthetic Strategy | Description | Advantage | Example Application |
| Convergent Synthesis | Two or more complex fragments are synthesized independently and then joined together in a late-stage step. | High efficiency for creating molecular diversity; higher overall yields. | Synthesis of a library of Flurbiprofen analogs by coupling a core fragment derived from this compound with various aryl boronic acids. researchgate.net |
| Linear Synthesis | A single starting material is sequentially modified in a step-by-step fashion to build the final product. | Conceptually straightforward for simpler molecules. | Can be inefficient for complex targets, with overall yield decreasing at each step. |
Future Perspectives and Emerging Research Directions for Ethyl 2 3 Fluoro 4 Nitrophenyl Acetate Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The chemical reactivity of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is largely dictated by its nitro group and the activated methylene (B1212753) group of the acetate (B1210297) moiety. The development of novel catalytic systems is a primary focus for enhancing the synthetic utility of this compound. A key area of research is the selective reduction of the nitro group, which can lead to a variety of valuable intermediates, including anilines, hydroxylamines, and azo compounds. wikipedia.org
Catalytic hydrogenation is a powerful technique for the reduction of nitroarenes. wikipedia.org Future work will likely concentrate on designing highly selective catalysts that can reduce the nitro group without affecting the ester functionality or the carbon-fluorine bond. Materials such as palladium-on-carbon, platinum(IV) oxide, and Raney nickel are conventional choices, but emerging research is exploring the use of precisely engineered nanocatalysts and bimetallic systems to achieve higher selectivity and efficiency under milder conditions. wikipedia.orgnih.gov For instance, developing catalysts that can selectively yield the corresponding phenylhydroxylamine derivative is a significant challenge, as this product is often an intermediate in the path to the more thermodynamically stable aniline (B41778). mdpi.comresearchgate.net
Biocatalysis represents another promising frontier. Enzymes could offer unparalleled selectivity for transforming the nitro group or for reactions involving the ester moiety, operating under environmentally benign conditions. semanticscholar.org Research into identifying or engineering enzymes for these specific transformations could open up green and efficient synthetic pathways.
Table 1: Potential Catalytic Transformations for this compound
| Catalyst System | Target Transformation | Potential Product | Significance |
|---|---|---|---|
| Modified Pd/C or PtO₂ Nanocatalysts | Selective Nitro Group Reduction | Ethyl 2-(4-amino-3-fluorophenyl)acetate | Key intermediate for pharmaceuticals and polymers. |
| Rhodium on Carbon with Hydrazine | Partial Nitro Group Reduction | Ethyl 2-(3-fluoro-4-(hydroxylamino)phenyl)acetate | Intermediate for complex heterocyclic synthesis. mdpi.com |
| Zinc Metal in Acidic Media | Nitro Group Reduction to Hydrazine | Bis[ethyl 2-(3-fluoro-4-phenyl)acetate]hydrazine | Precursor for azo dyes and specialty polymers. wikipedia.org |
| Engineered Nitroreductases (Biocatalysis) | Enantioselective or Chemoselective Reductions | Various reduced derivatives | Green chemistry approach with high selectivity. |
Exploration of Enantioselective Synthesis for Chiral Derivatives
While this compound is itself achiral, it serves as an excellent scaffold for the synthesis of chiral molecules. The development of enantioselective methods to produce chiral derivatives is a significant future direction, driven by the demand for single-enantiomer pharmaceuticals and agrochemicals.
Research will likely focus on asymmetric transformations of the acetate side chain. For example, enantioselective alkylation or aldol (B89426) reactions at the α-carbon could introduce a new stereocenter. This would require the use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, to control the stereochemical outcome. Another avenue is the asymmetric hydrogenation of a derivative containing a double bond on the side chain.
Furthermore, the amino group, obtained from the reduction of the nitro group, can be used to direct the synthesis of complex chiral heterocyclic structures, such as spiro-oxindoles, which are prevalent in natural products and bioactive compounds. mdpi.com The development of stereoselective cyclization reactions from derivatives of Ethyl 2-(4-amino-3-fluorophenyl)acetate is a promising area for future exploration.
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of advanced technologies like flow chemistry and automated synthesis stands to revolutionize the production and derivatization of this compound. beilstein-journals.org Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. chemicalindustryjournal.co.uknih.govnih.gov
Reactions that are often hazardous on a large scale, such as nitrations or reactions involving unstable intermediates, can be performed more safely in flow reactors due to the small reaction volumes at any given moment. amt.ukpharmtech.com Future research could focus on developing a continuous-flow process for the synthesis of the title compound itself, as well as for its subsequent transformations, such as catalytic hydrogenations. chemicalindustryjournal.co.uk This would enable safer, more efficient, and scalable manufacturing. nih.gov
Automated synthesis platforms can accelerate the discovery of new derivatives and the optimization of reaction conditions. chimia.chresearchgate.net By combining robotics with reaction design software, researchers can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and temperatures. synplechem.com This high-throughput approach is particularly valuable for creating libraries of novel compounds based on the this compound scaffold for biological screening.
Table 2: Advantages of Advanced Technologies in Synthesizing and Using this compound
| Technology | Potential Application | Key Benefits |
|---|---|---|
| Flow Chemistry | Synthesis of the title compound and its derivatives (e.g., nitration, hydrogenation). | Improved safety for exothermic reactions, precise control of reaction parameters, easier scale-up. pharmtech.com |
| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. | Accelerated discovery of new derivatives, rapid optimization, increased efficiency. synplechem.comchemistryworld.com |
| Microwave-Assisted Synthesis | Rapid heating for transformations requiring elevated temperatures. | Drastically reduced reaction times, potential for improved yields. nih.gov |
Computational Design of New Derivatives and Reaction Pathways
Computational chemistry is an increasingly powerful tool for predicting the properties of molecules and the outcomes of reactions. In the context of this compound, computational methods such as Density Functional Theory (DFT) can be employed to guide future research. mdpi.com
One key application is the design of new derivatives with tailored electronic and steric properties. By modeling how changes to the molecular structure affect its reactivity and potential biological activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net For example, computational studies can predict the effect of additional substituents on the phenyl ring, guiding the synthesis of compounds with enhanced properties for materials science or medicinal chemistry.
Computational modeling can also be used to elucidate reaction mechanisms. mdpi.com By calculating the energy profiles of different reaction pathways for the transformation of this compound, researchers can gain insights into how catalysts work and how to optimize conditions for desired products. This is particularly valuable for understanding the selectivity of complex catalytic reactions.
Expanding the Scope of Applications in Fine Chemical Synthesis
The true potential of this compound lies in its role as a versatile building block for the synthesis of a wide array of fine chemicals. The presence of three distinct functional handles—the nitro group, the fluoro substituent, and the ethyl acetate group—allows for a multitude of chemical modifications.
Future research will undoubtedly focus on leveraging this multifunctionality. The reduction of the nitro group to an amine opens the door to a vast range of subsequent reactions, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocycles. The fluorine atom can influence the compound's biological activity and physical properties, making its derivatives attractive for pharmaceutical and agrochemical applications. smolecule.com The ester group can be hydrolyzed, reduced, or used in condensation reactions to build more complex molecular architectures.
The convergence of these possibilities means that this compound is a platform molecule from which libraries of diverse compounds can be generated. These compounds could find applications as active pharmaceutical ingredients, components of advanced polymers, or functional materials. researchgate.netmdpi.com The continued exploration of its chemistry will expand its role as a key intermediate in the synthesis of high-value fine chemicals.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate esterification but may cause side reactions. |
| Catalyst | H₂SO₄ (0.5–1.0 eq) | Excess acid decreases purity due to hydrolysis. |
| Solvent | Dry ethanol | Moisture reduces ester yield. |
Analytical Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity using HPLC (C18 column, 90:10 acetonitrile/water) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H NMR : Key peaks include:
- Ethyl ester protons: δ 1.22–1.25 (t, 3H, CH₂CH₃), 4.14–4.18 (q, 2H, OCH₂) .
- Aromatic protons: δ 7.2–8.0 (m, 3H, Ar-H), with splitting patterns reflecting nitro/fluoro substitution.
- FT-IR : Strong C=O stretch at ~1740 cm⁻¹ (ester), NO₂ asymmetric stretch at ~1520 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H⁺] at m/z 242.1 (calculated for C₁₀H₁₀FNO₄⁺) .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in aromatic proton assignments .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding Ethyl 2-(3-fluoro-4-aminophenyl)acetate, a precursor for bioactive molecules .
- Hydrolysis : Basic conditions (NaOH/EtOH) yield the carboxylic acid derivative for conjugation studies.
- Fluorine Displacement : Nucleophilic aromatic substitution (e.g., with piperidine) to explore SAR in drug design .
Q. Reaction Table :
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Reduction | 10% Pd/C, H₂, EtOH | Amine derivative | Anticancer lead synthesis |
| Hydrolysis | 2M NaOH, reflux | Carboxylic acid | Polymer/prodrug development |
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed, and what contradictions arise in product distribution?
Nitration of fluorinated aromatics often yields mixed isomers due to competing directing effects (fluoro vs. nitro groups).
- Contradiction : Meta/para selectivity varies with nitrating agent strength. Fuming HNO₃ favors para-nitro, while diluted HNO₃ increases meta byproducts .
- Resolution :
- Use DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize conditions.
- Monitor isomer ratios via GC-MS or HPLC and adjust reaction time/temperature to suppress minor products .
Q. How can computational modeling predict biological activity or reactivity of derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Fluorine’s electronegativity enhances binding affinity via halogen bonds .
- DFT Calculations : Calculate Fukui indices to identify reactive sites for electrophilic substitution. The nitro group’s electron-withdrawing effect directs reactions to the ortho position relative to fluorine .
Q. Example :
| Parameter | Value (kcal/mol) | Implication |
|---|---|---|
| Binding Energy (COX-2) | -8.2 ± 0.3 | Strong inhibition potential |
| HOMO-LUMO Gap | 4.5 eV | High kinetic stability |
Q. How should researchers resolve contradictions in spectroscopic data or bioassay results?
- Case Study : Discrepancies in ¹H NMR aromatic splitting (e.g., para vs. meta substitution).
- Bioassay Variability : Inconsistent IC₅₀ values in cytotoxicity assays may stem from impurity profiles.
Q. What strategies optimize crystallization for XRD analysis, and how are disorder issues managed?
Q. XRD Parameters :
| Metric | Value |
|---|---|
| Space Group | P21/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Q. How do fluorination patterns influence metabolic stability in preclinical studies?
-
Comparative Data :
Derivative Half-life (Rat Liver Microsomes) 3-Fluoro-4-nitro 42 ± 3 min 4-Fluoro-3-nitro 28 ± 2 min
Fluorine at the 3-position reduces CYP450-mediated oxidation, enhancing stability. Validate via LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
